Pitolisant

Beschreibung

Eigenschaften

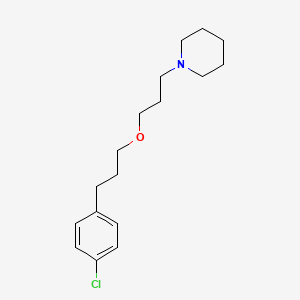

IUPAC Name |

1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO/c18-17-9-7-16(8-10-17)6-4-14-20-15-5-13-19-11-2-1-3-12-19/h7-10H,1-6,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNACHAUCXXVJSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCOCCCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30957654 | |

| Record name | Pitolisant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362665-56-3 | |

| Record name | Pitolisant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362665-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pitolisant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0362665563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pitolisant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11642 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pitolisant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PITOLISANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BC83L4PIY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Neuronal Symphony: A Technical Guide to the Mechanism of Action of Pitolisant

For Immediate Release

This whitepaper provides an in-depth technical overview of the mechanism of action of Pitolisant, a first-in-class histamine H3 receptor antagonist/inverse agonist. Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, neuronal pathways, and quantitative pharmacology of this compound, supported by experimental methodologies and visual diagrams to facilitate a comprehensive understanding.

Executive Summary

This compound represents a novel therapeutic approach for disorders of excessive daytime sleepiness (EDS), such as narcolepsy.[1][2] Its unique mechanism centers on the histamine H3 receptor (H3R), a presynaptic autoreceptor in the central nervous system (CNS) that regulates the release of histamine and other key neurotransmitters.[3][4] By acting as an inverse agonist, this compound blocks the constitutive activity of the H3R, leading to a cascade of neuronal events that ultimately promote wakefulness and alertness.[4][5] This guide will dissect this mechanism, from the primary receptor interaction to the broad effects on interconnected neuronal circuits.

The Histamine H3 Receptor: this compound's Primary Target

The H3R is a G-protein coupled receptor (GPCR) predominantly expressed in the CNS, with high concentrations in the cerebral cortex, hypothalamus, hippocampus, and basal ganglia.[4][5] It functions primarily as a presynaptic autoreceptor on histaminergic neurons, creating a negative feedback loop that inhibits histamine synthesis and release.[6] The H3R exhibits constitutive activity, meaning it maintains a basal level of inhibition even in the absence of its natural ligand, histamine.[7] Furthermore, H3Rs are also located on non-histaminergic neurons, where they act as heteroreceptors to inhibit the release of other crucial neurotransmitters, including acetylcholine, norepinephrine, and dopamine.[6][8]

Core Mechanism of Action: H3 Receptor Inverse Agonism

This compound is a potent and selective antagonist and inverse agonist at the H3R.[5] As a competitive antagonist, it blocks histamine from binding to the receptor.[4] More importantly, as an inverse agonist, it binds to the H3R and stabilizes it in an inactive conformation, thereby reducing its constitutive, ligand-independent activity.[3][7] This dual action effectively removes the "brake" on histaminergic neurons, leading to a significant increase in the synthesis and release of histamine into the synaptic cleft.[4][9] This surge in histaminergic transmission is the foundational step in this compound's therapeutic effect.

Downstream Effects on Neuronal Pathways

The increased availability of histamine initiated by this compound triggers a widespread modulation of other neurotransmitter systems crucial for arousal, vigilance, and cognitive function.[3]

The Histaminergic Wakefulness Pathway

Histaminergic neurons originating in the tuberomammillary nucleus (TMN) of the hypothalamus project throughout the brain.[5] By increasing the activity of these neurons, this compound enhances wake-promoting signals to key areas like the cerebral cortex and hypothalamus.[3][5]

Modulation of Acetylcholine, Norepinephrine, and Dopamine

The elevated synaptic histamine acts on H1 and H2 receptors on other neuronal populations, leading to the enhanced release of:

-

Acetylcholine: Important for cortical activation, learning, and memory.[5]

-

Norepinephrine: Crucial for arousal, vigilance, and attention.[3][10]

-

Dopamine: Plays a key role in motivation, reward, and executive function. Notably, this compound appears to preferentially increase dopamine in the prefrontal cortex without significantly impacting the nucleus accumbens, which may explain its low potential for abuse.[5][7]

Quantitative Pharmacology

The pharmacological profile of this compound is characterized by its high affinity and potency at the human H3 receptor.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 0.16 nM | Recombinant human H3 receptors | [4][8][11] |

| Inverse Agonist Potency (EC50) | 1.5 nM | [35S]-GTPγS functional binding assay | [4][8][11][12] |

| Competitive Antagonist Activity (KB) | 0.31 nM | Inhibition of imetit-induced [35S]-GTPγS binding | [12] |

| Plasma Half-Life | ~10-12 hours | Human | [5][8] |

| Peak Plasma Concentration (Tmax) | ~3 hours | Human | [11] |

Key Experimental Protocols

The mechanism of this compound has been elucidated through a variety of in vitro and in vivo experimental paradigms.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for the H3 receptor.

-

Methodology:

-

Preparation of Membranes: Membranes are prepared from cells engineered to express high densities of the human H3 receptor (e.g., CHO cells).

-

Incubation: A fixed concentration of a radiolabeled ligand known to bind to the H3 receptor (e.g., [3H]-imetit) is incubated with the cell membranes.

-

Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding sites.

-

Separation: The mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity of the filters is measured using liquid scintillation counting.

-

Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

-

Objective: To measure the effect of this compound on extracellular levels of histamine and other neurotransmitters in the brains of freely moving animals.

-

Methodology:

-

Probe Implantation: A microdialysis probe, which consists of a semi-permeable membrane, is stereotaxically implanted into a specific brain region of interest (e.g., prefrontal cortex, hypothalamus) in an anesthetized rodent.[13]

-

Recovery: The animal is allowed to recover from surgery.

-

Perfusion: On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[14]

-

Sampling: Neurotransmitters in the extracellular fluid diffuse across the probe's membrane into the aCSF based on their concentration gradient. This fluid (the dialysate) is collected in timed fractions.[13][14]

-

Drug Administration: this compound is administered systemically (e.g., via intraperitoneal injection).

-

Analysis: The collected dialysate samples are analyzed using highly sensitive techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry or electrochemical detection, to quantify the levels of histamine, dopamine, acetylcholine, and their metabolites.

-

Data Interpretation: Changes in neurotransmitter levels post-drug administration are compared to baseline levels to determine the pharmacological effect of this compound.

-

Intracellular Signaling Pathways

The H3 receptor is coupled to the Gi/o G-protein.[6] When activated by an agonist (or through its own constitutive activity), it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15][16] By acting as an inverse agonist, this compound prevents this Gi/o-mediated inhibition. This disinhibition results in a relative increase in cAMP levels, which is understood to be a key part of the mechanism that enhances neurotransmitter release.[10][15][17]

Conclusion

This compound's mechanism of action is a prime example of targeted pharmacology. By selectively acting as an inverse agonist at the histamine H3 receptor, it initiates a cascade of neurochemical changes that enhance wakefulness and cognitive function. Its primary action of increasing histaminergic tone, followed by the secondary modulation of acetylcholine, norepinephrine, and dopamine systems, provides a comprehensive and potent pro-arousal effect.[3][5] This in-depth understanding of its neuronal pathways underscores its rational design and clinical utility in the treatment of disorders characterized by profound sleepiness.

References

- 1. This compound: A Review in Narcolepsy with or without Cataplexy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Exploring occupancy of the histamine H3 receptor by this compound in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wakixhcp.com [wakixhcp.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C17H26ClNO | CID 9948102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Presynaptic H3 autoreceptors modulate histamine synthesis through cAMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Adenosine A2A and histamine H3 receptors interact at the cAMP/PKA pathway to modulate depolarization-evoked [3H]-GABA release from rat striato-pallidal terminals - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Central Modulation of Histamine by Pitolisant

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pitolisant (Wakix®) is a first-in-class therapeutic agent that functions as a selective histamine H3 receptor (H3R) antagonist/inverse agonist.[1][2][3][4] Its unique mechanism of action enhances the activity of central histaminergic neurons, which play a critical role in maintaining wakefulness and cognitive functions.[2] By blocking H3 autoreceptors, this compound increases the synthesis and release of histamine in the brain, thereby promoting wakefulness.[5][6][7][8] Furthermore, its interaction with H3 heteroreceptors modulates the release of other key neurotransmitters, including acetylcholine, norepinephrine, and dopamine.[1][6][9] This technical guide provides an in-depth analysis of this compound's core mechanism, supported by quantitative pharmacological data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: H3 Receptor Antagonism and Inverse Agonism

The primary mechanism of this compound involves its high-affinity, selective binding to the histamine H3 receptor.[2][10] The H3R is a G protein-coupled receptor that functions predominantly as a presynaptic autoreceptor on histaminergic neurons.[2][11]

-

As an Antagonist: In its role as a competitive antagonist, this compound blocks the binding of endogenous histamine to the H3R.[2][12] Normally, when synaptic histamine levels rise, histamine binds to these autoreceptors, triggering a negative feedback loop that inhibits further histamine synthesis and release.[5][6] By preventing this interaction, this compound effectively removes this inhibitory brake, leading to a sustained increase in histaminergic neurotransmission.[1][9]

-

As an Inverse Agonist: The H3 receptor exhibits high constitutive activity, meaning it maintains a basal level of inhibitory signaling even in the absence of an agonist (histamine).[3] As an inverse agonist, this compound not only blocks the receptor but also reduces this constitutive activity, further promoting the release of histamine above baseline levels.[2][9][13] This dual action ensures a robust increase in the firing rate of histaminergic neurons.

This enhanced histaminergic activity in brain regions such as the cerebral cortex and hypothalamus is believed to be the primary driver of this compound's wake-promoting effects.[1][9]

Quantitative Pharmacological Data

The pharmacological profile of this compound is characterized by its high potency and selectivity for the human H3 receptor. The following table summarizes key quantitative data from preclinical studies.

| Parameter | Value | Receptor/System | Description | Reference(s) |

| Binding Affinity (Ki) | 0.16 nM | Recombinant Human H3 Receptor | Represents the concentration of this compound required to occupy 50% of the receptors in a competitive binding assay. A lower Ki indicates higher binding affinity. | [2][11][14] |

| Inverse Agonist Activity (EC50) | 1.5 nM | Recombinant Human H3 Receptor | The concentration at which this compound produces 50% of its maximal inverse agonist effect. | [11][14] |

| Receptor Occupancy (in vivo) | 84% ± 7% | Human Brain H3 Receptors | The percentage of H3 receptors occupied in the brain 3 hours after a single 40 mg oral dose, as measured by PET imaging. | [11][15][16] |

| Selectivity | High | H3R vs. H1, H2, H4 Receptors | This compound shows significantly higher affinity for the H3 receptor compared to other histamine receptor subtypes. | [10][11] |

| Dopamine Transporter (DAT) Activity | No significant effect | Human DAT | Unlike many psychostimulants, this compound does not significantly inhibit the dopamine transporter, particularly in the nucleus accumbens. | [2][17] |

| Norepinephrine Transporter (NET) Activity | No significant effect | Human NET | This compound does not significantly inhibit the norepinephrine transporter. | [18] |

Signaling Pathways and Experimental Workflows

Visualizations created using Graphviz provide a clear understanding of the molecular interactions and experimental processes involved in studying this compound.

References

- 1. This compound, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound: A Review in Narcolepsy with or without Cataplexy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wakixhcp.com [wakixhcp.com]

- 6. Clinical Impact of this compound on Excessive Daytime Sleepiness and Cataplexy in Adults With Narcolepsy: An Analysis of Randomized Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Harmony Biosciences Reports Strong Q3 2025 Financial Results; Recently Raised 2025 Revenue Guidance to $845-$865M - BioSpace [biospace.com]

- 8. Harmony Biosciences Reports Strong Q3 2025 Financial Results; Recently Raised 2025 Revenue Guidance to $845-$865M – Company Announcement - FT.com [markets.ft.com]

- 9. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 10. This compound to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring occupancy of the histamine H3 receptor by this compound in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The histamine H3 receptor: from discovery to clinical trials with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Exploring occupancy of the histamine H3 receptor by this compound in humans using PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Preclinical evaluation of the abuse potential of this compound, a histamine H₃ receptor inverse agonist/antagonist compared with Modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to Pitolisant's Mechanism of Action on Dopamine and Norepinephrine Neurotransmission

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Abstract

Pitolisant (Wakix®) is a first-in-class therapeutic agent approved for the treatment of excessive daytime sleepiness and cataplexy in patients with narcolepsy.[1][2][3] Its unique mechanism of action, distinct from traditional psychostimulants, centers on its activity as a potent and selective histamine H3 receptor (H3R) antagonist/inverse agonist.[1][4][5] This guide provides a detailed technical overview of the core pharmacological actions of this compound, with a specific focus on the downstream effects that lead to the enhanced release of the key wakefulness-promoting neurotransmitters, dopamine and norepinephrine. We will explore the quantitative pharmacology, the intricate signaling pathways, and the key experimental methodologies used to elucidate this mechanism.

Core Mechanism: H3 Receptor Antagonism and Inverse Agonism

The primary pharmacological target of this compound is the histamine H3 receptor, a G-protein-coupled receptor predominantly expressed in the central nervous system.[4] The H3 receptor functions primarily as a presynaptic autoreceptor, meaning it inhibits the synthesis and release of histamine from histaminergic neurons when activated by histamine itself.[6][7][8] Furthermore, H3 receptors are also located as heteroreceptors on the terminals of non-histaminergic neurons, where they act to inhibit the release of other crucial neurotransmitters, including dopamine, norepinephrine, acetylcholine, and serotonin.[8][9][10]

This compound acts as both a competitive antagonist and an inverse agonist at the H3 receptor.[6][11]

-

Antagonist Action: It competitively binds to the H3 receptor, blocking histamine from binding and thereby preventing the receptor's inhibitory feedback on histamine release.[7]

-

Inverse Agonist Action: The H3 receptor exhibits constitutive (basal) activity even in the absence of an agonist. This compound binds to the receptor and stabilizes it in an inactive conformation, which not only blocks the effects of agonists but also reduces this basal inhibitory tone. This inverse agonism further enhances the disinhibition of neurotransmitter release.[7][12]

The net effect of this compound's interaction with H3 autoreceptors is a significant increase in the synthesis and release of histamine from neurons originating in the tuberomammillary nucleus (TMN) of the hypothalamus.[1][5][13]

Figure 1. this compound's core action on the H3 autoreceptor.

Quantitative Pharmacology of this compound

The high affinity and potency of this compound for the human H3 receptor have been quantified through various in vitro assays. These data underscore its selectivity and efficacy at its primary target.

| Parameter | Value | Receptor/System | Reference |

| Binding Affinity (Ki) | 0.16 nM | Recombinant human H3 receptor | [6][11] |

| 1.0 nM | Human H3 receptor | [14][15] | |

| Inverse Agonism (EC50) | 1.5 nM | Recombinant human H3 receptor | [6][11][12] |

| Functional Antagonism (KB) | 2.2 nM | [³⁵S]‐GTPγS binding assay (hH3R) | [16] |

| Inhibitory Conc. (IC50) | 5.3 nM | Inhibition of [¹²⁵]iodoproxyfan binding | [6] |

| Receptor Occupancy (in vivo) | 84% ± 7% | Human brain H3 receptors (40 mg dose) | [6][17] |

Downstream Effects on Dopamine and Norepinephrine Release

The increased synaptic concentration of histamine resulting from H3 autoreceptor blockade is the primary driver of this compound's effects on other neurotransmitter systems. Histaminergic neurons originating in the TMN project widely throughout the brain, synapsing on dopaminergic and noradrenergic neurons.[10][13] The increased histamine acts on these neurons in two key ways:

-

Disinhibition via H3 Heteroreceptors: this compound blocks H3 heteroreceptors located on the presynaptic terminals of dopaminergic and noradrenergic neurons. This action removes the tonic inhibitory signal that histamine normally exerts, leading to an increased release of dopamine (DA) and norepinephrine (NE).[9][10]

-

Direct Neuronal Excitation: The elevated synaptic histamine acts on other postsynaptic histamine receptors (H1 and H2) located on the cell bodies of noradrenergic neurons in the locus coeruleus (LC) and dopaminergic neurons in the ventral tegmental area (VTA), causing direct neuronal excitation and increased firing rates.[18][19][20]

This dual mechanism results in a significant, albeit indirect, enhancement of catecholamine release in key brain regions, particularly the prefrontal cortex.[8][14][15] Notably, this compound does not significantly increase dopamine in the nucleus accumbens, which is believed to account for its low potential for abuse compared to traditional stimulants.[8][14][15]

Figure 2. Signaling pathway of this compound's effect on DA and NE.

Quantitative Impact on Neurotransmitter Levels

Preclinical studies, primarily utilizing in vivo microdialysis in rodents, have quantified the downstream effects of this compound on catecholamine levels.

| Neurotransmitter | Brain Region | Observed Effect | Reference |

| Dopamine | Prefrontal Cortex (Rat) | ~2-fold increase in release | [8] |

| Norepinephrine | Prefrontal Cortex (Rat) | Significant increase in extracellular levels | [19][20] |

| Dopamine | Nucleus Accumbens (Rat) | No significant effect | [8][16] |

Key Experimental Methodologies

The pharmacological profile of this compound has been characterized using a suite of specialized experimental protocols.

In Vivo Microdialysis

This technique is used to measure extracellular neurotransmitter levels in the brains of freely moving animals, providing a direct assessment of a drug's effect on neurotransmitter release.

Protocol Outline:

-

Surgical Implantation: Anesthetized rats are placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting a specific brain region (e.g., prefrontal cortex, nucleus accumbens), and secured with dental cement.[16] Animals are allowed a recovery period of at least 5 days.

-

Probe Insertion & Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1 µL/min).[21]

-

Equilibration: The system is allowed to equilibrate for at least one hour to establish a stable baseline of neurotransmitter levels.[21]

-

Sample Collection (Dialysate): Following equilibration, dialysate fractions are collected at regular intervals (e.g., every 10-20 minutes). A small amount of acid (e.g., perchloric acid) is often added to each fraction to prevent the degradation of monoamine neurotransmitters.[21]

-

Drug Administration: this compound or a vehicle is administered (e.g., orally or via intraperitoneal injection) after a stable baseline is established.

-

Analysis: Neurotransmitter concentrations in the dialysate fractions are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

Figure 3. Experimental workflow for in vivo microdialysis.

Receptor Binding and Functional Assays

These in vitro assays are crucial for determining a compound's affinity for its target and its functional effect (e.g., antagonist, inverse agonist).

Protocol Outline ([³⁵S]‐GTPγS Binding Assay):

-

Membrane Preparation: Membranes are prepared from cells engineered to express the human H3 receptor (e.g., CHO-K1 cells).[22]

-

Incubation: The cell membranes are incubated in a buffer solution containing:

-

[³⁵S]‐GTPγS: A radiolabeled, non-hydrolyzable analog of GTP.

-

GDP: To ensure the G-protein is in its inactive, GDP-bound state.

-

Test Compound: Varying concentrations of this compound.

-

-

Mechanism: In its active state, the H3 receptor catalyzes the exchange of GDP for GTP on its associated G-protein. The use of [³⁵S]‐GTPγS allows this activation to be quantified by measuring incorporated radioactivity. As an inverse agonist, this compound reduces the basal level of [³⁵S]‐GTPγS binding.

-

Separation & Quantification: The reaction is stopped, and the membrane-bound [³⁵S]‐GTPγS is separated from the free radioligand via rapid filtration. The radioactivity captured on the filters is measured using a scintillation counter.

-

Data Analysis: Data are analyzed to calculate functional parameters like EC50 or KB values.[22]

In Vivo Receptor Occupancy via PET

Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify the binding of a drug to its target receptor in the living human brain.

Protocol Outline:

-

Subject Preparation: Healthy adult participants are recruited for the study.[17]

-

Drug Administration: On separate days, subjects receive an oral dose of either a placebo or a clinical dose of this compound (e.g., 40 mg).[6][17]

-

Radioligand Injection: Approximately 3 hours post-administration (coinciding with peak plasma concentration), a PET radioligand specific for the H3 receptor (e.g., [¹¹C]GSK189254) is injected intravenously.[6][17]

-

PET Scanning: The subject's head is positioned in a PET scanner, and brain radioactivity is measured over a period of time (e.g., 90-120 minutes).

-

Data Analysis: Dynamic PET data are used to estimate the binding potential of the radioligand in various brain regions. Receptor occupancy is calculated by comparing the binding potential after this compound administration to the binding potential after placebo administration using methods like the Lassen plot.[17]

Figure 4. Logical workflow for a human PET occupancy study.

Conclusion

This compound employs a sophisticated, indirect mechanism to enhance dopaminergic and noradrenergic neurotransmission. By acting as a potent antagonist/inverse agonist at H3 receptors, it lifts the brake on the central histaminergic system. The resulting surge in histamine activity subsequently disinhibits and excites catecholamine circuits, leading to increased levels of dopamine and norepinephrine in cortical regions critical for wakefulness and cognitive function. This mechanism, devoid of direct action on dopamine or norepinephrine transporters, distinguishes this compound from classical psychostimulants and underlies its unique therapeutic profile. A thorough understanding of these pathways and the methodologies used to probe them is essential for the continued development of novel therapeutics targeting the histaminergic system.

References

- 1. This compound, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aculys.com [aculys.com]

- 3. mdpi.com [mdpi.com]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. wakixhcp.com [wakixhcp.com]

- 6. Exploring occupancy of the histamine H3 receptor by this compound in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Clinical Impact of this compound on Excessive Daytime Sleepiness and Cataplexy in Adults With Narcolepsy: An Analysis of Randomized Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. selleckchem.com [selleckchem.com]

- 12. The histamine H3 receptor: from discovery to clinical trials with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. This compound, a wake‐promoting agent devoid of psychostimulant properties: Preclinical comparison with amphetamine, modafinil, and solriamfetol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploring occupancy of the histamine H3 receptor by this compound in humans using PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Histamine excites noradrenergic neurons in locus coeruleus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. research.rug.nl [research.rug.nl]

- 20. Interaction Between Brain Histamine and Serotonin, Norepinephrine, and Dopamine Systems: In Vivo Microdialysis and Electrophysiology Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Protocol for evaluating neuronal activity and neurotransmitter release following amyloid-beta oligomer injections into the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Pitolisant (BF2.649)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pitolisant, also known by its development code BF2.649 and marketed under the trade name Wakix®, is a first-in-class histamine H3 receptor antagonist/inverse agonist.[1][2] It is approved for the treatment of narcolepsy with or without cataplexy and is recognized for its novel mechanism of action that promotes wakefulness by enhancing histaminergic transmission in the brain.[1][2] This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, tailored for professionals in the field of drug development and research.

Chemical Structure and Properties

This compound is a non-imidazole-based compound, which distinguishes it from many other histamine receptor ligands.[3] Its chemical and physical properties are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | 1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine | [1][4] |

| Synonyms | BF2.649, Tiprolisant | [1][4] |

| CAS Number | 362665-56-3 | [1] |

| Molecular Formula | C₁₇H₂₆ClNO | [4] |

| Molar Mass | 295.85 g·mol⁻¹ | [1] |

| Hydrochloride CAS | 903576-44-3 | [1] |

| Hydrochloride Formula | C₁₇H₂₇Cl₂NO | [5] |

| Hydrochloride Molar Mass | 332.3 g·mol⁻¹ | [5] |

Synthesis of this compound

The synthesis of this compound has been approached through various routes, with several patented methods offering detailed experimental protocols. A common strategy involves the coupling of two key intermediates: a piperidine-containing fragment and a chlorophenyl-containing fragment.

Synthetic Scheme

A prevalent synthetic route for this compound is a two-step process starting from piperidine and 3-chloropropanol. This method is advantageous due to its efficiency and scalability.

Caption: General synthetic scheme for this compound Hydrochloride.

Key Intermediates and Reaction Steps

Step 1: Synthesis of 3-(Piperidin-1-yl)propan-1-ol

The first key intermediate, 3-(piperidin-1-yl)propan-1-ol, is synthesized by the N-alkylation of piperidine with 3-chloropropanol.

Step 2: Synthesis of this compound

The second step involves the etherification of 3-(piperidin-1-yl)propan-1-ol with a suitable 3-(4-chlorophenyl)propyl derivative, typically a mesylate, in the presence of a strong base like sodium hydride.

Step 3: Salt Formation

Finally, the free base of this compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Experimental Protocols

The following experimental protocols are based on patented synthetic methods.

Protocol 1: Synthesis of 1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidine [6]

This protocol details the reaction of the sodium salt of 3-piperidinopropanol with 3-(4-chlorophenyl)propyl mesylate.

Materials:

-

3-Piperidinopropanol (1 Kg, 6.98 mol)

-

Anhydrous N,N-dimethylacetamide (8.8 L)

-

Sodium hydride 60% (0.449 Kg, 11.23 mol)

-

3-(4-Chlorophenyl)propyl mesylate (2.08 Kg, 8.36 mol) in anhydrous N,N-dimethylacetamide (3.5 L)

-

Toluene

-

Sodium chloride solution

-

Hydrochloric acid (2N)

-

Sodium hydroxide (6N)

Procedure:

-

Dissolve 3-piperidinopropanol in anhydrous N,N-dimethylacetamide under a nitrogen atmosphere.

-

Slowly add sodium hydride and heat the mixture at 50°C for 1 hour with stirring.

-

Cool the mixture to 25°C and add the solution of 3-(4-chlorophenyl)propyl mesylate over 2 hours.

-

Stir the mixture for 7 hours at 22°C.

-

Cool the mixture to 10°C and slowly add a solution of sodium chloride in water.

-

Extract the aqueous phase multiple times with toluene.

-

Combine the organic extracts and extract with 2N HCl.

-

Wash the aqueous phase with toluene.

-

Treat the aqueous phase with 6N sodium hydroxide to a pH of 12.

-

Extract the aqueous phase twice with toluene.

-

Wash the combined toluene extracts three times with water.

-

Distill the toluene under reduced pressure to yield 1.99 Kg of 1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidine as an oil.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 99.3% | [6] |

| Purity (GC) | 99.2% | [6] |

Protocol 2: Alternative Multi-step Synthesis [2]

This patent describes a comprehensive synthesis starting from 3-(4-chlorophenyl)propionic acid.

Step 2a: Synthesis of 3-(4-chlorophenyl)propanol

-

Reactants: 3-(4-chlorophenyl)propionic acid, NaBH₄, I₂

-

Solvent: Tetrahydrofuran (THF)

-

Yield: 98.4%

Step 2b: Synthesis of 3-(4-chlorophenyl)propyl methanesulfonate

-

Reactants: 3-(4-chlorophenyl)propanol, methanesulfonyl chloride

-

Solvent: Dichloromethane

Step 2c: Synthesis of 1-piperidine propanol

-

Reactants: Piperidine, 3-chloropropanol, potassium carbonate

-

Solvent: Acetonitrile

Step 2d: Synthesis of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride

-

Reactants: 3-(4-chlorophenyl)propyl methanesulfonate, 1-piperidine propanol

-

Medium: N,N-dimethylacetamide followed by salification.

Mechanism of Action and Signaling Pathway

This compound functions as an antagonist and inverse agonist at the histamine H3 receptor.[1][7] The H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine.[5][7] By blocking this receptor, this compound disinhibits histaminergic neurons, leading to an increased release of histamine in the brain.[1][5] This enhanced histaminergic activity promotes wakefulness. Furthermore, increased histamine levels can modulate the release of other key neurotransmitters involved in arousal and cognition, such as acetylcholine, noradrenaline, and dopamine.[4]

Caption: Signaling pathway of this compound at the histamine H3 receptor.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and mechanism of action of this compound (BF2.649). The synthetic routes presented are scalable and efficient, with detailed experimental protocols available from patent literature. The unique mechanism of action of this compound as a histamine H3 receptor antagonist/inverse agonist offers a novel therapeutic approach for disorders of hypersomnolence. This compilation of technical data serves as a valuable resource for researchers and professionals involved in the development of new central nervous system therapies.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. CN103435575A - The preparation method of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride - Google Patents [patents.google.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. This compound, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2007006708A1 - Process for preparing 1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidine - Google Patents [patents.google.com]

- 7. wakixhcp.com [wakixhcp.com]

The Evolving Landscape of Histamine H3 Receptor Modulation: A Technical Guide to Pitolisant Derivatives and Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pitolisant (Wakix®) stands as a first-in-class histamine H3 receptor (H3R) antagonist/inverse agonist, approved for the treatment of narcolepsy.[1][2] Its novel mechanism of action, which involves enhancing the activity of histaminergic neurons in the brain, has opened new avenues for therapeutic intervention in a range of neurological disorders.[2][3] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound and its derivatives, offering valuable insights for researchers and professionals engaged in the design and development of next-generation H3R modulators.

The histamine H3 receptor, a presynaptic autoreceptor, plays a crucial role in regulating the synthesis and release of histamine and other neurotransmitters in the central nervous system.[2][3] Its constitutive activity makes it a prime target for inverse agonists, which can effectively increase neurotransmitter release and promote wakefulness and cognitive function.[3][4] this compound's clinical success has spurred further investigation into the chemical space around its scaffold, aiming to optimize potency, selectivity, and pharmacokinetic properties.

Core Structure of this compound

This compound, chemically known as 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine hydrochloride, possesses a distinct pharmacophore characterized by a piperidine ring connected via a propyl ether linker to a 4-chlorophenyl group.[1] This non-imidazole structure circumvents the potential for cytochrome P450 (CYP) enzyme interactions often associated with earlier imidazole-based H3R antagonists.[1]

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Detailed SAR studies on a broad series of direct this compound derivatives are not extensively available in the public domain. However, analysis of the core structure and data from related non-imidazole H3R antagonists allow for the elucidation of key structural requirements for potent and selective H3R antagonism/inverse agonism.

A 2024 study by Patel et al. explored the synthesis and solid-state properties of this compound analogues where the 4-chloro substituent on the phenyl ring was replaced with methyl, fluoro, and bromo groups. While this study focused on crystallography rather than pharmacology, it provides a basis for understanding the impact of substitutions at this position.[5]

Table 1: Pharmacological Data for this compound

| Compound | Receptor | Assay Type | Value | Reference |

| This compound | Human H3 | Ki | 0.16 nM | [6][7] |

| This compound | Human H3 | EC50 (inverse agonist) | 1.5 nM | [6][7] |

| This compound | Human H3 | IC50 | 5.3 nM | [6] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound and its derivatives.

Figure 1: this compound's Mechanism of Action on the H3 Receptor Signaling Pathway.

Figure 2: General Workflow for a Radioligand Binding Assay.

Figure 3: General Workflow for a GTPγS Binding Assay.

Key Experimental Protocols

Radioligand Binding Assay for Histamine H3 Receptor

This protocol is a generalized procedure for determining the binding affinity of test compounds for the H3 receptor.

Materials:

-

Cell membranes expressing the human histamine H3 receptor.

-

Radioligand: [³H]-Nα-methylhistamine.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM Histamine or another potent H3R ligand.

-

Test compounds (this compound derivatives).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Thaw the cell membranes on ice and resuspend in assay buffer.

-

In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand, and the cell membrane suspension.

-

Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of compounds as agonists, antagonists, or inverse agonists at the H3 receptor.

Materials:

-

Cell membranes expressing the human histamine H3 receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

Assay buffer: e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

Test compounds.

-

Scintillation proximity assay (SPA) beads or filter plates.

Procedure:

-

Pre-incubate the cell membranes with the test compound for a specified time.

-

Add GDP to the mixture.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).

-

If using SPA beads, allow the beads to settle and then count the radioactivity.

-

If using filter plates, terminate the reaction by filtration and wash the filters.

-

Measure the radioactivity of the bound [³⁵S]GTPγS.

-

For agonists and inverse agonists, determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) from concentration-response curves.

-

For antagonists, perform the assay in the presence of a known H3R agonist and determine the pA2 value.

Conclusion and Future Directions

This compound has established a new paradigm in the treatment of narcolepsy and holds promise for other neurological conditions. While comprehensive SAR studies on a wide range of its direct derivatives are not yet widely published, the foundational understanding of the pharmacophore allows for rational drug design. Future research should focus on systematic modifications of the this compound scaffold to explore the impact of various substituents on the phenyl ring, the length and nature of the linker, and modifications of the piperidine moiety. Such studies, coupled with advanced computational modeling, will be instrumental in the discovery of novel H3R modulators with improved therapeutic profiles. The detailed experimental protocols provided herein offer a robust framework for the pharmacological evaluation of these next-generation compounds.

References

- 1. This compound and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The histamine H3 receptor: from discovery to clinical trials with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Exploring occupancy of the histamine H3 receptor by this compound in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C17H26ClNO | CID 9948102 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of the Histaminergic System in Wakefulness: A Technical Guide to Pitolisant

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the histaminergic system's role in regulating wakefulness, with a specific focus on the mechanism of action and clinical application of Pitolisant. This compound is a first-in-class histamine H3 receptor (H3R) antagonist/inverse agonist approved for the treatment of excessive daytime sleepiness (EDS) and cataplexy in patients with narcolepsy. This document details the molecular pharmacology of this compound, the signaling pathways of the H3 receptor, comprehensive summaries of its pharmacokinetic profile, and detailed methodologies of key clinical trial protocols. The information is presented to support further research and development in the field of sleep-wake neurobiology and therapeutics.

Introduction: The Histaminergic System and Arousal

The central histaminergic system is a key regulator of the sleep-wake cycle. Histaminergic neurons, located in the tuberomammillary nucleus (TMN) of the posterior hypothalamus, project widely throughout the brain. These neurons are most active during wakefulness, decrease their firing rate during non-rapid eye movement (NREM) sleep, and are virtually silent during rapid eye movement (REM) sleep. Histamine exerts its effects through four G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The histamine H3 receptor is a presynaptic autoreceptor that provides negative feedback on histamine synthesis and release, thereby playing a crucial role in modulating the activity of the entire histaminergic system.[1]

This compound: A Novel Histamine H3 Receptor Antagonist/Inverse Agonist

This compound (brand name Wakix®) is a non-imidazole-based, orally active compound that functions as a potent and selective antagonist and inverse agonist at the H3 receptor.[2][3][4] Its unique mechanism of action enhances the activity of histaminergic neurons, leading to increased wakefulness.[3]

Mechanism of Action

This compound competitively binds to the H3 receptor, blocking the binding of endogenous histamine.[5] As an inverse agonist, it also reduces the receptor's constitutive activity, further promoting the release of histamine. By inhibiting the H3 autoreceptor, this compound disinhibits histaminergic neurons, leading to an increased synthesis and release of histamine in the brain.[3] This elevated histamine then acts on postsynaptic H1 receptors to promote wakefulness. Additionally, H3 receptors are present as heteroreceptors on other neuronal terminals, and their blockade by this compound can also enhance the release of other neurotransmitters involved in arousal, such as acetylcholine, norepinephrine, and dopamine.[6]

Molecular Pharmacology

The binding affinity and inverse agonist activity of this compound have been characterized in preclinical studies.

| Parameter | Value | Species | Reference |

| Binding Affinity (Ki) | 0.16 nM | Human | [5][7] |

| 1 nM | Not Specified | [2] | |

| 0.3-1.0 nM | Human | [6] | |

| 17 nM | Rat | [6] | |

| 6.09 nM | Not Specified | [8] | |

| Inverse Agonist Activity (EC50) | 1.5 nM | Human | [2][5][6][7] |

Histamine H3 Receptor Signaling Pathways

The H3 receptor is primarily coupled to the Gαi/o family of G proteins. Its activation, or constitutive activity, initiates a signaling cascade that ultimately leads to the inhibition of histamine release.

Gαi/o-Mediated Inhibition of Adenylyl Cyclase

Upon activation, the Gαi/o subunit of the G protein dissociates and inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently reduces the activity of protein kinase A (PKA). The downregulation of the cAMP/PKA pathway is a key mechanism for the inhibitory effect of the H3 receptor on neurotransmitter release.[9]

Modulation of Other Signaling Pathways

The H3 receptor can also influence other signaling pathways, including:

-

Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt Pathways: H3 receptor stimulation can activate the MAPK and PI3K pathways, leading to the phosphorylation and inactivation of the pro-apoptotic protein GSK-3β.[9]

-

Phospholipase A2 (PLA2): Activation of the H3 receptor can increase the activity of PLA2, resulting in the release of arachidonic acid.[9]

References

- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 2. This compound to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploring occupancy of the histamine H3 receptor by this compound in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The histamine H3 receptor: from discovery to clinical trials with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of Pitolisant in Rodent Models of Narcolepsy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS), cataplexy, and other manifestations of dysregulated rapid eye movement (REM) sleep.[1] The most common form, Narcolepsy Type 1, is caused by the loss of orexin (also known as hypocretin) neurons in the hypothalamus. This deficiency disrupts the regulation of sleep-wake states. Rodent models, particularly orexin/hypocretin knockout mice, are crucial for studying the pathophysiology of narcolepsy and for the preclinical evaluation of novel therapeutics.[1][2][3]

Pitolisant (Wakix®) is a first-in-class therapeutic agent approved for the treatment of narcolepsy.[4][5] Its unique mechanism of action sets it apart from traditional stimulants. This compound is a potent and selective histamine H3 receptor antagonist and inverse agonist.[1] By blocking H3 autoreceptors on presynaptic histaminergic neurons, this compound inhibits the negative feedback loop that normally limits histamine synthesis and release.[4] This action results in increased histaminergic transmission throughout the brain, promoting a state of wakefulness.[4] Histamine plays a pivotal role in maintaining arousal, and enhancing its signaling can help circumvent the orexin deficiency that underlies narcolepsy.[6][7]

Mechanism of Action: Signaling Pathway

This compound enhances wakefulness by increasing the activity of histaminergic neurons. The histamine H3 receptor is a presynaptic autoreceptor that, when activated by histamine, inhibits further histamine release. As an inverse agonist, this compound not only blocks this receptor but also reduces its basal inhibitory activity, leading to a robust increase in histamine levels in the synaptic cleft. This elevated histamine then activates postsynaptic H1 receptors, which are crucial for promoting and maintaining arousal.

Caption: this compound blocks inhibitory H3 autoreceptors, increasing histamine release and promoting wakefulness.

Application Notes

In preclinical studies, this compound has been evaluated in hypocretin (orexin) knockout mice, the primary rodent model for narcolepsy type 1. These studies demonstrate that this compound effectively addresses the core symptoms of the disorder.

-

Wakefulness and Sleep Architecture: A single oral administration of this compound (20 mg/kg) to orexin knockout mice significantly increased total wakefulness.[8] This increase in wakefulness was accompanied by a corresponding decrease in both slow-wave sleep (non-REM) and REM sleep.[1][8] The effects on promoting wakefulness were found to be comparable to those of modafinil, a standard treatment for EDS.[8]

-

Cataplexy-Like Episodes: A key feature of narcolepsy in mouse models is the occurrence of "direct-to-REM" (DREM) episodes, which are considered a proxy for human cataplexy.[1] These are characterized by sudden transitions from wakefulness into a state of REM sleep with muscle atonia.[1] this compound has been shown to substantially decrease both the number and the total duration of these cataplexy-like episodes in orexin knockout mice.[1]

-

Neurotransmitter Modulation: Beyond histamine, this compound also indirectly modulates other neurotransmitter systems involved in arousal. Studies have shown that it can increase the release of dopamine and acetylcholine in the rat prefrontal cortex, which may contribute to its wake-promoting effects.[1][9] Importantly, this compound does not appear to increase dopamine in the nucleus accumbens, suggesting a low potential for abuse, a significant advantage over traditional psychostimulants.[1][9]

Quantitative Data from Rodent Studies

The following table summarizes the key quantitative findings from studies using this compound in narcoleptic rodent models.

| Parameter | Rodent Model | This compound Dose & Route | Key Finding(s) | Reference(s) |

| Wakefulness | Orexin/Hypocretin Knockout Mice | 20 mg/kg, Oral | Increased overall wakefulness; decreased slow-wave and REM sleep. | [1][8] |

| Cataplexy | Orexin/Hypocretin Knockout Mice | Not specified in detail | Substantially decreased the number and duration of DREM episodes. | [1] |

| Neurotransmitter Release | Rat (in vivo microdialysis) | Not specified in detail | Increased dopamine and acetylcholine release in the prefrontal cortex. | [1][9] |

Experimental Protocols

This section outlines a typical experimental workflow and detailed protocols for assessing the efficacy of this compound in a rodent model of narcolepsy.

Experimental Workflow Diagram

The overall process involves animal preparation, surgical implantation of electrodes for polysomnography, baseline recording, drug administration, and subsequent data analysis.

Caption: A standard experimental workflow for testing this compound in narcoleptic mice.

Detailed Methodologies

1. Animal Model:

-

Model: Orexin/hypocretin knockout (KO) mice are the standard model. Wild-type (WT) littermates should be used as controls.

-

Housing: Animals should be housed individually under a 12-hour light/12-hour dark cycle with ad libitum access to food and water.

2. Surgical Implantation of EEG/EMG Electrodes:

-

Anesthesia: Anesthetize the mouse with an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

-

Stereotaxic Placement: Secure the animal in a stereotaxic frame.

-

EEG Electrode Placement: Drill small burr holes through the skull over the frontal and parietal cortices. Place stainless steel screw electrodes into the burr holes, ensuring they touch the dura mater without penetrating it.

-

EMG Electrode Placement: Insert two insulated, flexible stainless-steel wire electrodes into the nuchal (neck) muscles to record muscle tone (EMG).

-

Headmount Assembly: Secure all electrodes to a headmount connector using dental acrylic.

-

Post-Operative Care: Administer analgesics and allow the animal to recover for 7-14 days. Monitor for signs of infection or distress.

3. Polysomnographic Recording:

-

Habituation: Connect the animals to the recording tethers in their home cages and allow them to habituate for at least 48 hours before baseline recording begins.

-

Baseline Recording: Record continuous EEG/EMG signals for 24-48 hours to establish a stable baseline. Administer the vehicle (e.g., saline or 0.5% methylcellulose) at the designated time of day that this compound will be administered.

-

Drug Administration: Prepare this compound by dissolving it in the appropriate vehicle. Administer the drug via the intended route, typically oral gavage (p.o.) or intraperitoneal (i.p.) injection. A common effective dose is 20 mg/kg.[8]

-

Post-Treatment Recording: Immediately following administration, continue to record EEG/EMG signals for at least 24 hours to assess the drug's effect on sleep-wake states and cataplexy.

4. Data Acquisition and Analysis:

-

Signal Processing: Digitize and filter the EEG (e.g., 0.5-30 Hz) and EMG (e.g., 10-100 Hz) signals.

-

Sleep Scoring: Use specialized software to score the recordings in 10-second epochs into three distinct states:

-

Wakefulness: Low-amplitude, high-frequency EEG activity with high and variable EMG tone.

-

NREM Sleep (Slow-Wave Sleep): High-amplitude, low-frequency (delta waves) EEG activity with low EMG tone.

-

REM Sleep: High-amplitude theta-dominant EEG activity with a complete loss of muscle tone (atonia) on the EMG.

-

-

Cataplexy-Like Episode (DREM) Identification: Manually or automatically identify epochs where a direct transition from active wakefulness (lasting >40 seconds) to REM sleep (lasting >10 seconds) occurs.[1] Quantify the number and duration of these episodes.

-

Statistical Analysis: Compare the time spent in each sleep-wake state and the frequency/duration of cataplexy-like episodes between baseline (vehicle) and post-pitolisant conditions using appropriate statistical tests (e.g., paired t-test or ANOVA).

References

- 1. tandfonline.com [tandfonline.com]

- 2. An inverse agonist of the histamine H(3) receptor improves wakefulness in narcolepsy: studies in orexin-/- mice and patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Narcolepsy-like sleep disturbance in orexin knockout mice are normalized by the 5-HT1A receptor agonist 8-OH-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Impact of this compound on Excessive Daytime Sleepiness and Cataplexy in Adults With Narcolepsy: An Analysis of Randomized Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. Profile of this compound in the management of narcolepsy: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. tandfonline.com [tandfonline.com]

Application Notes and Protocols: Electrophysiological Effects of Pitolisant on Hypothalamic Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pitolisant (Wakix®) is a first-in-class histamine H3 receptor (H3R) antagonist/inverse agonist approved for the treatment of narcolepsy.[1][2] Its primary mechanism of action is to enhance the activity of histaminergic neurons in the tuberomammillary nucleus (TMN) of the posterior hypothalamus, a key center for maintaining wakefulness.[1][3] By blocking the inhibitory presynaptic H3 autoreceptors, this compound increases the synthesis and release of histamine.[2][3] Furthermore, H3 receptors are also expressed as heteroreceptors on non-histaminergic neurons, suggesting that this compound may also modulate the release of other neurotransmitters, including acetylcholine, norepinephrine, and dopamine, thereby influencing a broader neural network.[1][3]

These application notes provide a summary of the known and expected electrophysiological effects of this compound on key hypothalamic neuronal populations and offer detailed protocols for researchers to investigate these effects further.

Data Presentation: Electrophysiological Effects

Direct quantitative electrophysiological data for this compound on hypothalamic neurons is limited in the current literature. However, studies on other H3 receptor antagonists/inverse agonists, such as thioperamide, provide valuable insights into the expected effects.

Table 1: Electrophysiological Effects of H3 Receptor Antagonists/Inverse Agonists on Hypothalamic Histaminergic Neurons

| Parameter | Drug | Neuronal Population | Preparation | Effect | Reference |

| Firing Rate | Thioperamide | Tuberomammillary Nucleus (TMN) | In vitro slice | Doubled the firing rate from a baseline of 2 Hz. |

Note: As this compound shares a similar mechanism of action with thioperamide as an H3 receptor antagonist/inverse agonist, it is expected to produce a similar increase in the firing rate of histaminergic TMN neurons.

Expected Effects on Other Hypothalamic Neurons:

-

Orexin Neurons: Orexin (hypocretin) neurons in the lateral hypothalamus play a crucial role in promoting wakefulness and are known to receive histaminergic input.[4] Increased histamine release induced by this compound is expected to have an excitatory effect on orexin neurons, leading to their depolarization and an increased firing rate. This would further contribute to the wake-promoting effects of this compound.

-

GABAergic Neurons: H3 receptors are known to function as heteroreceptors on GABAergic neurons, where their activation can inhibit GABA release. As an inverse agonist, this compound is expected to block this constitutive activity, potentially leading to an increase in GABA release in certain hypothalamic circuits. The net effect on the postsynaptic neuron would depend on the specific circuit and the location of the H3 receptors.

Experimental Protocols

The following protocols provide a framework for conducting in vitro electrophysiological studies to investigate the effects of this compound on hypothalamic neurons.

Protocol 1: Preparation of Acute Hypothalamic Slices

This protocol is adapted from standard procedures for preparing viable brain slices for electrophysiology.[1][5]

Materials:

-

Rodent (e.g., mouse or rat)

-

Anesthesia (e.g., isoflurane or pentobarbital)

-

Dissection tools (scissors, forceps)

-

Vibrating microtome (vibratome)

-

Ice-cold cutting solution (see composition below)

-

Artificial cerebrospinal fluid (aCSF) (see composition below)

-

Recovery chamber

-

Carbogen gas (95% O2 / 5% CO2)

Solutions:

-

Cutting Solution (NMDG-based, protective): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 10 mM MgSO4, 0.5 mM CaCl2. Adjust pH to 7.3-7.4 with HCl. Osmolarity ~300-310 mOsm.

-

Artificial Cerebrospinal Fluid (aCSF): 126 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 10 mM glucose, 2 mM MgCl2, 2 mM CaCl2. Osmolarity ~300-310 mOsm.

Procedure:

-

Anesthetize the animal and rapidly decapitate.

-

Dissect the brain and place it in ice-cold, carbogen-gassed cutting solution for 2-3 minutes.

-

Glue the brain to the vibratome stage and prepare coronal or sagittal slices (250-350 µm thick) containing the hypothalamus.

-

Transfer the slices to a recovery chamber containing NMDG-based cutting solution at 32-34°C for 10-15 minutes.

-

Transfer the slices to a holding chamber with carbogen-gassed aCSF at room temperature for at least 1 hour before recording.

Protocol 2: Whole-Cell Patch-Clamp Recording

This protocol outlines the general procedure for whole-cell patch-clamp recordings from hypothalamic neurons.

Materials:

-

Prepared hypothalamic slices

-

Upright microscope with DIC optics

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators

-

Borosilicate glass capillaries

-

Pipette puller

-

Recording chamber with perfusion system

-

aCSF

-

Intracellular solution (see composition below)

-

This compound stock solution

Solutions:

-

K-Gluconate based Intracellular Solution: 135 mM K-Gluconate, 10 mM HEPES, 10 mM KCl, 2 mM Mg-ATP, 0.3 mM Na-GTP, 0.2 mM EGTA. Adjust pH to 7.2-7.3 with KOH. Osmolarity ~280-290 mOsm.

Procedure:

-

Transfer a slice to the recording chamber and continuously perfuse with carbogen-gassed aCSF at a rate of 2-3 ml/min at 30-32°C.

-

Identify the target hypothalamic region (e.g., TMN, lateral hypothalamus) under low magnification.

-

Under high magnification, identify individual neurons for recording.

-

Pull recording pipettes with a resistance of 3-6 MΩ when filled with intracellular solution.

-

Approach a neuron with the recording pipette while applying positive pressure.

-

Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Record baseline neuronal activity (firing rate, membrane potential, synaptic currents).

-

Apply this compound (e.g., 1-10 µM) to the bath via the perfusion system.

-

Record the changes in neuronal activity during and after drug application.

Visualizations

Caption: this compound signaling pathway in a histaminergic synapse.

Caption: Experimental workflow for in vitro electrophysiology.

Caption: Logical relationship of this compound's mechanism of action.

References

- 1. Protocol for simultaneous patch-clamp recording from tanycytes and neurons in living mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Impact of this compound on Excessive Daytime Sleepiness and Cataplexy in Adults With Narcolepsy: An Analysis of Randomized Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Orexin Directly Excites Orexin Neurons through Orexin 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Healthy Brain-pituitary Slices for Electrophysiological Investigations of Pituitary Cells in Teleost Fish - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Pitolisant for Cognitive Function Studies in Animal Models of Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) plaques in the brain. Current research is focused on identifying novel therapeutic agents that can mitigate these pathological changes and improve cognitive function. Pitolisant, a histamine H3 receptor (H3R) antagonist/inverse agonist, has emerged as a promising candidate. By blocking the H3R, this compound enhances the release of histamine and other key neurotransmitters involved in arousal and cognition, such as acetylcholine, norepinephrine, and dopamine.[1] Recent studies in animal models of AD have demonstrated that this compound can not only improve cognitive deficits but also reduce Aβ plaque burden, suggesting a disease-modifying potential.[2][3]

These application notes provide detailed protocols for utilizing this compound to study cognitive function in animal models of Alzheimer's disease, specifically focusing on the 5xFAD mouse model. The included methodologies for behavioral assays and data presentation are intended to guide researchers in designing and executing robust preclinical studies.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound on cognitive performance and Aβ pathology in 5xFAD mice.

Table 1: Effect of Chronic this compound Treatment on Cognitive Function in 5xFAD Mice

| Behavioral Assay | Animal Model | Treatment Group | Key Metric | Result | Statistical Significance | Reference |

| Novel Object Recognition Test (NORT) | 5xFAD Mice | Vehicle | Recognition Index | Decreased compared to Wild Type | p < 0.001 | [2] |

| This compound (20 mg/kg/day) | Recognition Index | Increased compared to Vehicle-treated 5xFAD | p < 0.001 | [2] | ||

| Novel Location Recognition Test (NLRT) | 5xFAD Mice | Vehicle | Recognition Index | Decreased compared to Wild Type | p < 0.001 | [2] |

| This compound (20 mg/kg/day) | Recognition Index | Increased compared to Vehicle-treated 5xFAD | p < 0.01 | [2] | ||

| Morris Water Maze (MWM) - Reversal Test | 5xFAD Mice | Vehicle | Time in Target Quadrant | Decreased compared to Wild Type | p < 0.0001 | [4] |

| This compound (20 mg/kg/day) | Time in Target Quadrant | Increased compared to Vehicle-treated 5xFAD | p < 0.01 | [4] |

Table 2: Effect of Chronic this compound Treatment on Aβ Pathology in 5xFAD Mice

| Analysis Type | Brain Region | Treatment Group | Key Metric | Result | Statistical Significance | Reference |

| ELISA | Cortex | Vehicle | Soluble Aβ40 Levels | Elevated compared to Wild Type | - | [2] |

| This compound (20 mg/kg/day) | Soluble Aβ40 Levels | Decreased compared to Vehicle-treated 5xFAD | p < 0.001 | [2] | ||

| ELISA | Cortex | Vehicle | Insoluble Aβ40 Levels | Elevated compared to Wild Type | - | [2] |

| This compound (20 mg/kg/day) | Insoluble Aβ40 Levels | Decreased compared to Vehicle-treated 5xFAD | p < 0.001 | [2] | ||

| ELISA | Cortex | Vehicle | Soluble Aβ42 Levels | Elevated compared to Wild Type | - | [2] |

| This compound (20 mg/kg/day) | Soluble Aβ42 Levels | Decreased compared to Vehicle-treated 5xFAD | p < 0.001 | [2] | ||

| ELISA | Cortex | Vehicle | Insoluble Aβ42 Levels | Elevated compared to Wild Type | - | [2] |

| This compound (20 mg/kg/day) | Insoluble Aβ42 Levels | Decreased compared to Vehicle-treated 5xFAD | p < 0.001 | [2] | ||

| Thioflavin S Staining | Cortex | Vehicle | Plaque Area | Increased | - | [2] |

| This compound (20 mg/kg/day) | Plaque Area | Decreased compared to Vehicle-treated 5xFAD | p < 0.05 | [2] | ||

| Thioflavin S Staining | Hippocampus | Vehicle | Plaque Area | Increased | - | [2] |

| This compound (20 mg/kg/day) | Plaque Area | Decreased compared to Vehicle-treated 5xFAD | p < 0.01 | [2] | ||

| 6E10 Staining | Cortex | Vehicle | Plaque Area | Increased | - | [2] |

| This compound (20 mg/kg/day) | Plaque Area | Decreased compared to Vehicle-treated 5xFAD | p < 0.001 | [2] | ||

| 6E10 Staining | Hippocampus | Vehicle | Plaque Area | Increased | - | [2] |

| This compound (20 mg/kg/day) | Plaque Area | Decreased compared to Vehicle-treated 5xFAD | p < 0.01 | [2] |

Experimental Protocols

I. This compound Administration Protocol

This protocol describes the chronic administration of this compound to a 5xFAD mouse model of Alzheimer's disease.

Materials:

-

This compound hydrochloride

-

Sterile saline solution (0.9% NaCl)

-

5xFAD transgenic mice (and wild-type littermates as controls)

-

Animal handling and injection equipment (e.g., gavage needles)

Procedure:

-

Preparation of this compound Solution:

-

Dissolve this compound hydrochloride in sterile saline to a final concentration of 2 mg/mL. This will allow for a 20 mg/kg dosage in a 10 mL/kg injection volume.

-

Ensure the solution is well-dissolved and stored appropriately according to the manufacturer's instructions.

-

-

Animal Groups:

-

Divide the animals into three groups:

-

Group 1: Wild-type mice receiving saline (Vehicle control).

-

Group 2: 5xFAD mice receiving saline (Disease control).

-

Group 3: 5xFAD mice receiving this compound (20 mg/kg/day).

-

-

-

Administration:

-

Administer the prepared solutions daily via oral gavage for a period of 15 consecutive days.[2]

-

The volume of administration should be calculated based on the individual animal's body weight (10 mL/kg).

-

Perform administrations at the same time each day to maintain consistency.

-

-

Monitoring:

-

Monitor the animals daily for any adverse effects, including changes in weight, behavior, or general health.

-

II. Behavioral Testing Protocols

The following behavioral tests are commonly used to assess cognitive function in mouse models of Alzheimer's disease. It is recommended to perform these tests following the 15-day treatment period.

This test assesses non-spatial recognition memory.

Materials:

-

Open-field arena (e.g., 40 cm x 40 cm x 40 cm)

-